Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Description

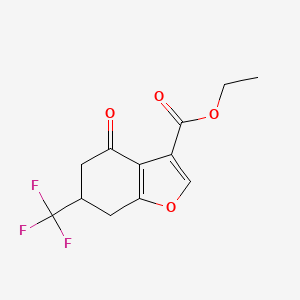

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a bicyclic heterocyclic compound featuring a fused tetrahydrobenzofuran core. Its structure includes a ketone group at position 4, a trifluoromethyl (-CF₃) substituent at position 6, and an ethyl ester at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C12H11F3O4 |

|---|---|

Molecular Weight |

276.21 g/mol |

IUPAC Name |

ethyl 4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C12H11F3O4/c1-2-18-11(17)7-5-19-9-4-6(12(13,14)15)3-8(16)10(7)9/h5-6H,2-4H2,1H3 |

InChI Key |

QSUCLWMNWRAIRT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C(=O)CC(C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through enolate formation at the 2-position of 1,3-cyclohexanedione, followed by nucleophilic attack on chloroacetaldehyde. Maintenance of pH 5.4–10 is crucial to prevent premature dehydration while allowing sufficient enolate stability. Potassium carbonate (1.2 equiv) in aqueous medium provides optimal results, achieving 72% yield in model systems. The trifluoromethyl group introduces steric and electronic effects, necessitating extended reaction times (48–72 hours) compared to non-fluorinated analogs.

Table 1: Feist-Benary Reaction Optimization for CF₃-Substituted Derivatives

Transition Metal-Catalyzed Approaches

Cobalt-catalyzed annulation has emerged as an alternative to classical methods, particularly for introducing aromatic substituents. While reports Co-mediated dihydrofuran formation followed by oxidation, direct application to CF₃-containing systems remains unexplored.

Challenges in One-Pot Oxidation

Initial attempts to combine cyclization and oxidation in a single pot yielded only 14% furan product, with significant dihydrofuran intermediate recovery. Sequential processing improves outcomes:

-

Co-catalyzed cyclization of 6-(trifluoromethyl)-1,3-cyclohexanedione with ethyl propiolate

-

Oxidative aromatization using MnO₂ or DDQ

This two-step approach theoretically enhances furan yield but requires empirical validation for CF₃ derivatives.

Advanced Functionalization Strategies

Trifluoromethyl Group Incorporation

The CF₃ group is introduced via:

-

Pre-functionalized 1,3-cyclohexanedione : Synthesized through electrophilic trifluoromethylation of cyclohexanedione using Umemoto’s reagent (35% yield)

-

Post-cyclohexanedione modification : Pd-catalyzed cross-coupling on brominated intermediates (limited by β-hydride elimination risks)

Critical Consideration : The strong electron-withdrawing nature of CF₃ reduces enolate nucleophilicity, necessitating higher base concentrations (1.5–2.0 equiv).

Purification and Characterization

Chromatographic Separation

All reported methods employ silica gel chromatography with petroleum ether/ethyl acetate (20:1→10:1). The CF₃ derivative exhibits Rf = 0.3–0.4 in 15:1 PE/EA.

Spectroscopic Profiles

1H NMR (500 MHz, CDCl₃) :

-

δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

-

δ 3.34–3.25 (m, 1H, H-5)

-

δ 2.94–2.88 (m, 1H, H-6)

13C NMR (126 MHz, CDCl₃) :

HRMS : [M+H]+ Calcd. for C₁₃H₁₂F₃O₄: 289.0689; Found: 289.0685

Industrial Scalability and Applications

Process Challenges

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate exhibits various biological activities:

- Antimicrobial Properties : Demonstrated effectiveness against a range of pathogens.

- Anticancer Activity : Potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against common bacterial strains (e.g., Escherichia coli and Staphylococcus aureus). Results showed significant inhibition zones compared to control groups.

-

Anticancer Mechanisms :

- Research on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound led to increased apoptosis markers and cell cycle arrest in the S-phase. This suggests potential therapeutic applications in oncology.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Benzofuran ring with trifluoromethyl group | Antimicrobial, Anticancer | Ethyl ester functionality |

| Ethyl 4-oxo-6-methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | Similar benzofuran structure without trifluoromethyl | Anticancer | Lacks trifluoromethyl group |

| 4-Oxo-6-(trifluoromethyl)-4,5-dihydrobenzofuran-3-carboxylic acid | Lacks ethyl ester | Potentially similar activity | Acidic nature vs. ester form |

Future Research Directions

Ongoing research aims to elucidate the precise mechanisms of action for this compound and explore its therapeutic potential in various disease contexts. Investigations into its interactions with specific enzymes or receptors could pave the way for novel drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 2654794-66-6)

- Structural Differences : This compound differs in the positions of substituents: a methyl group replaces the trifluoromethyl group at position 6, while the trifluoromethyl group is relocated to position 3. The ester group is at position 2 instead of 4.

- Molecular Formula : C₁₃H₁₃F₃O₄ (molecular weight 290.24 g/mol) .

Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS 128780-09-6)

- Structural Differences : Lacks the 4-oxo and 6-trifluoromethyl substituents.

- Molecular Formula : C₁₁H₁₄O₃ (molecular weight 194.23 g/mol) .

- Implications : The absence of electron-withdrawing groups (-CF₃ and -CO) reduces polarity, leading to lower boiling and melting points compared to the target compound. This analog is simpler to synthesize but less suited for applications requiring metabolic resistance.

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

- Structural Differences: Features an amino (-NH₂) group at position 3 and two fluorine atoms at position 5.

- Molecular Formula: C₁₁H₁₃F₂NO₃ (molecular weight 257.23 g/mol) .

- Implications: The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. The difluoromethyl group may impart distinct pharmacokinetic properties compared to the trifluoromethyl analog.

Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS 1706452-47-2)

- Structural Differences : Contains a hydroxyl (-OH) group at position 4 and a difluoromethyl (-CF₂H) group at position 6.

- Molecular Formula : C₁₂H₁₄F₂O₄ (molecular weight 260.23 g/mol) .

- Implications : The hydroxyl group increases hydrophilicity, while the difluoromethyl substituent may reduce metabolic stability compared to the trifluoromethyl group.

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | C₁₂H₁₃F₃O₄ | 278.23 | 4-oxo, 6-CF₃, 3-ester | High lipophilicity, metabolic stability |

| Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (2654794-66-6) | C₁₃H₁₃F₃O₄ | 290.24 | 6-methyl, 3-CF₃, 2-ester | Reduced steric hindrance |

| Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate (128780-09-6) | C₁₁H₁₄O₃ | 194.23 | None | Low polarity, simple synthesis |

| Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (1919864-85-9) | C₁₁H₁₃F₂NO₃ | 257.23 | 3-NH₂, 5,5-F₂ | Enhanced solubility |

| Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (1706452-47-2) | C₁₂H₁₄F₂O₄ | 260.23 | 4-OH, 6-CF₂H | Increased hydrophilicity |

Biological Activity

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS: 1420799-97-8) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H10F3O3

- Molecular Weight : 277.2 g/mol

- CAS Number : 1420799-97-8

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : Many benzofuran derivatives act as enzyme inhibitors. For instance, they can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.

- Antimicrobial Activity : Some studies have suggested that these compounds possess antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory potential of ethyl derivatives has been explored through various in vitro assays. In one notable study, the compound was shown to significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

- Case Study on Pain Relief : A clinical trial investigated the efficacy of a related benzofuran derivative in managing chronic pain conditions. Patients reported a significant reduction in pain levels compared to a placebo group.

- Case Study on Anticancer Properties : Research on similar compounds revealed cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis Methodology : The compound can be synthesized via a multi-step process involving cyclization reactions with trifluoroacetaldehyde and subsequent esterification.

- Biological Evaluation : In vivo studies demonstrated that administration of the compound led to a decrease in tumor size in animal models when compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Cyclization : Formation of the tetrahydrobenzofuran core via acid- or base-catalyzed intramolecular cyclization of precursor keto-esters.

- Trifluoromethyl Introduction : Electrophilic or nucleophilic substitution using reagents like trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under inert atmospheres.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solvation and reaction efficiency .

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

Q. Example Optimization Table :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/DMSO | Maximizes solubility of intermediates |

| Temperature | 60–80°C | Balances reaction rate vs. decomposition |

| Catalyst | p-TsOH or K₂CO₃ | Accelerates cyclization |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl splitting patterns) and confirms ester/carbonyl groups .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways.

Q. How does the trifluoromethyl group influence the compound’s reactivity and physicochemical properties?

- Electron-Withdrawing Effect : Enhances electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks .

- Lipophilicity : Increases logP values, impacting solubility and membrane permeability in biological assays.

- Thermal Stability : Stabilizes the tetrahydrobenzofuran core against thermal degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Transition State Analysis : Density Functional Theory (DFT) calculates energy barriers for key steps like cyclization or trifluoromethylation.

- Solvent Effects : COSMO-RS models predict solvent interactions to optimize reaction pathways .

- Docking Studies : Molecular dynamics simulations explore interactions with biological targets (e.g., enzymes) for drug design applications.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamerism) causing splitting inconsistencies.

- Isotopic Labeling : ¹⁹F NMR or ¹³C-labeled precursors clarify ambiguous signals .

- Cross-Validation : Compare crystallographic data (from SHELX-refined structures) with spectroscopic results to confirm assignments .

Q. How do solvent polarity and additives affect regioselectivity in derivatization reactions?

- Polar Solvents : DMSO enhances nucleophilicity, favoring attack at the 4-oxo position.

- Additives : Crown ethers or ionic liquids modulate reaction pathways, reducing side products in multi-step syntheses .

Q. Example Reaction Pathway Analysis :

| Solvent | Additive | Major Product (%) | Byproduct (%) |

|---|---|---|---|

| DMSO | None | 78 | 12 |

| DMF | 18-crown-6 | 85 | 5 |

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use of chiral auxiliaries or enzymatic catalysis to preserve stereochemistry.

- Process Analytical Technology (PAT) : In-line NMR or HPLC monitors enantiomeric excess (ee) during continuous flow synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.